6-O-Benzyl-D-glucose

Glycosynthase Enzymatic Glycosylation Regioselectivity

The only monofunctionalized glucose derivative bearing a single, bulky, UV-active, hydrogenolyzable benzyl group exclusively at the 6-position. This regiochemical precision enables orthogonal synthetic strategies in oligosaccharide assembly and glycosynthase reactions to access both 1,2-β- and 1,3-β-linked disaccharides from one precursor. It serves as a fructosyltransferase acceptor for benzylated fructooligosaccharides (FOS) and a GLUT inhibitor probe. Substitution with 6-O-methyl, 6-O-acyl, or 6-O-allyl analogs fundamentally alters reaction outcomes, making 6-O-Benzyl-D-glucose irreplaceable for SAR studies of β-glucan fragments.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
Cat. No. B12086408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Benzyl-D-glucose
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2
InChIKeyHPOAPWNPKAETIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Benzyl-D-glucose for Glycoscience Research and Selective Synthesis


6-O-Benzyl-D-glucose (CAS 22170-16-7) is a selectively protected monosaccharide derivative of D-glucose, featuring a single benzyl ether group at the primary 6-O position [1]. This compound retains four free hydroxyl groups at the C1, C2, C3, and C4 positions, making it a versatile building block for carbohydrate chemistry and glycobiology [2]. Its defined regioisomeric protection enables orthogonal synthetic strategies in oligosaccharide assembly, glycosidase/glycosynthase research, and the preparation of glycomimetics, distinguishing it from fully protected or randomly alkylated glucose derivatives [3].

Why 6-O-Benzyl-D-glucose Cannot Be Interchanged with Other Protected Glucose Derivatives


6-O-Benzyl-D-glucose occupies a specific niche in glycoscience: it is the only monofunctionalized glucose derivative bearing a single, bulky, UV-active, and hydrogenolyzable benzyl group exclusively at the 6-position. This regiochemical precision directly dictates its reactivity and selectivity in both enzymatic and chemical transformations. Substituting it with 6-O-methyl-, 6-O-acyl-, or 6-O-allyl-D-glucose fundamentally alters reaction outcomes because the steric bulk, lipophilicity, and stability of the 6-O-substituent under acidic, basic, or hydrogenation conditions are non-interchangeable. The evidence below quantifies these critical differences [1].

Quantitative Evidence for Selecting 6-O-Benzyl-D-glucose: Comparative Data on Regioselectivity, Enzymatic Recognition, and Transport


6-O-Benzyl-D-glucose Enables Dual Regioselectivity in Glycosynthase Reactions Versus Single Regioselectivity of Analogs

In glycosynthase-mediated reactions using the Abg E358S mutant, 6-O-benzyl-D-glucopyranose yields both 1,2-β- and 1,3-β-linked disaccharide products. In contrast, the structurally related 4-O-benzyl-D-xylopyranose acceptor yields only a single 1,2-β-linked product under identical conditions. This demonstrates that the 6-O-benzyl modification uniquely promotes dual regioisomer formation [1].

Glycosynthase Enzymatic Glycosylation Regioselectivity

6-O-Benzyl-D-glucose Acts as a Specific Substrate for Aldose β-D-Fructosyltransferase for Disaccharide Synthesis

6-O-Benzyl-D-glucose is a recognized acceptor for aldose β-D-fructosyltransferase (EC 2.4.1.162), enabling the transfer of a fructosyl unit from sucrose to yield β-D-fructofuranosyl-(2→1)-6-O-benzyl-D-glucoside [1]. This specific enzymatic recognition is not a general property of all 6-O-alkylated glucoses and underscores the compound's compatibility with biosynthetic disaccharide assembly.

Fructosyltransferase Biocatalysis Disaccharide Synthesis

6-O-Benzyl-D-galactose Competitively Inhibits Erythrocyte Glucose Transport, While Shorter 6-O-Alkyl Analogs Do Not

In human erythrocytes, the D-galactose derivative 6-O-benzyl-D-galactose competitively inhibits the D-glucose transport system, shifting the transport rate curve to the right. In contrast, shorter-chain 6-O-alkyl-D-galactoses (e.g., 6-O-methyl-D-galactose) are themselves transported by the glucose carrier and do not act as competitive inhibitors [1]. This differential behavior highlights a chain-length-dependent shift in biological interaction from substrate to inhibitor.

Glucose Transport Membrane Biology Competitive Inhibition

6-O-Benzyl-D-glucose Enables Orthogonal Deprotection in Multistep Synthesis, a Key Advantage Over 6-O-Acetyl or 6-O-Methyl Analogs

The benzyl ether at the 6-position of 6-O-benzyl-D-glucose can be selectively removed via hydrogenolysis (H2, Pd/C) without affecting base-labile esters (e.g., acetyl) or acid-labile acetals (e.g., isopropylidene) [1]. This orthogonal stability profile is quantified by the contrasting cleavage conditions: benzyl ethers require reductive conditions, whereas 6-O-acetyl groups undergo rapid hydrolysis under mild base (e.g., NaOMe/MeOH, minutes) and 6-O-methyl ethers are essentially inert to most conditions.

Carbohydrate Synthesis Protecting Group Strategy Orthogonality

Recommended Application Scenarios for 6-O-Benzyl-D-glucose Based on Quantitative Evidence


Divergent Synthesis of β(1→2)- and β(1→3)-Linked Disaccharides Using a Single Acceptor

Leverage the unique dual regioselectivity of 6-O-benzyl-D-glucose in glycosynthase reactions (as established in Section 3) to access both 1,2-β- and 1,3-β-linked disaccharides from one precursor. This is particularly valuable in medicinal chemistry programs exploring structure-activity relationships (SAR) of β-glucan fragments, where both linkage types are bioactive but require separate synthetic routes when using conventional acceptors [1].

Enzymatic Synthesis of Novel Benzylated Fructooligosaccharides

Employ 6-O-benzyl-D-glucose as an acceptor in fructosyltransferase-catalyzed reactions to produce non-natural, benzylated fructooligosaccharides (FOS). The benzyl group imparts increased lipophilicity and UV detectability, facilitating purification and subsequent biological evaluation as potential prebiotics or glycomimetics [1].

Preparation of 6-O-Modified Glycoprobes for Membrane Transport Studies

Synthesize 6-O-benzyl-D-galactose from 6-O-benzyl-D-glucose (via straightforward epimerization) to create a competitive inhibitor probe for glucose transporters (GLUTs). This application is directly supported by the erythrocyte transport data showing that the 6-O-benzyl derivative acts as an inhibitor, not a substrate, making it a valuable tool for investigating GLUT1 function and inhibition [1].

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